

In-Depth Technical Guide: The Structure and Function of PROTAC BRD4 Degrader-11

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| Compound of Interest | | |
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| Compound Name: | PROTAC BRD4 Degrader-11 | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PROTAC BRD4 Degrader-11**, a potent and specific degrader of the bromodomain-containing protein 4 (BRD4). This document details its chemical structure, mechanism of action, and includes relevant experimental data and protocols for its characterization.

Core Structure and Chemical Properties

PROTAC BRD4 Degrader-11, also referred to as compound 9a, is a heterobifunctional molecule designed to induce the targeted degradation of BRD4.[1][2] It functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[3]

The structure of **PROTAC BRD4 Degrader-11** is comprised of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits the VHL E3 ligase, and a flexible linker that connects these two moieties.

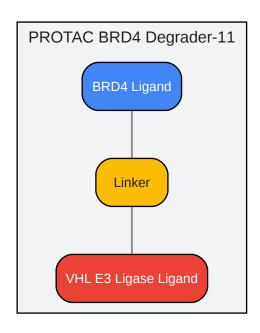
The full chemical name for **PROTAC BRD4 Degrader-11** is (2S,4R)-1-[(2S)-2-(11-{[8-(3,5-difluoropyridin-2-yl)-4-(methanesulfonylmethyl)-15-methyl-14-oxo-8,12,15-triazatetracyclo[8.6.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,10,13(17)-hexaen-5-yl]formamido}undecanamido)-3,3-dimethylbutanoyl]-4-({[(2R)-2-(methanesulfonylsulfanyl)propoxy]carbonyl}oxy)-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide.[3]



Table 1: Chemical Properties of PROTAC BRD4 Degrader-11

| Property | Value | Source |
|-----------------------|-------------------------|--------|
| Molecular Formula | C61H75F2N9O12S4 | [1] |
| Molecular Weight | 1292.56 g/mol | [1] |
| Common Name | Compound 9a | [2] |
| E3 Ligase Ligand | von Hippel-Lindau (VHL) | [3] |
| Target Protein Ligand | BRD4 binder | [3] |

Logical Structure of PROTAC BRD4 Degrader-11



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Caption: Modular composition of **PROTAC BRD4 Degrader-11**.

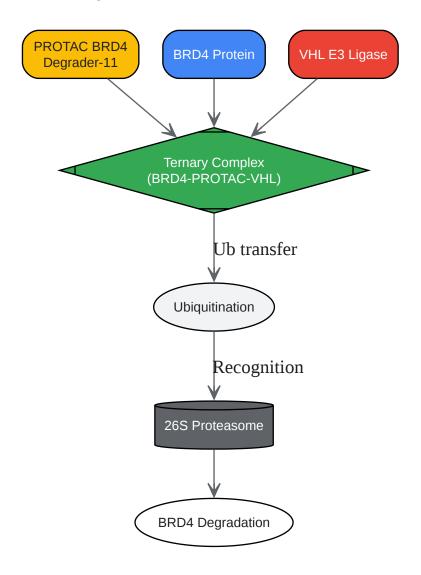
Mechanism of Action: Targeted Protein Degradation

PROTAC BRD4 Degrader-11 operates through the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of BRD4. This process involves the formation of a ternary complex between BRD4, the PROTAC molecule, and the VHL E3 ubiquitin ligase.



Once this complex is formed, the E3 ligase ubiquitinates BRD4, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can induce the degradation of another BRD4 protein, acting in a catalytic manner.

Signaling Pathway of BRD4 Degradation



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Caption: BRD4 degradation pathway mediated by a VHL-recruiting PROTAC.

Quantitative Data

PROTAC BRD4 Degrader-11 has demonstrated high potency in inducing the degradation of BRD4 in cellular assays. The following table summarizes its degradation efficiency.



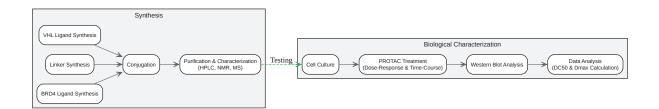
Table 2: In Vitro Degradation Efficiency of PROTAC BRD4 Degrader-11

| Cell Line | Conjugation | DC50 (nM) | Source |
|--------------------------|-----------------|-----------|--------|
| PC3 (Prostate Cancer) | STEAP1 Antibody | 0.23 | [2] |
| PC3 (Prostate Cancer) | CLL1 Antibody | 0.38 | [2] |

Experimental Protocols Synthesis of PROTAC BRD4 Degrader-11 (Compound 9a)

The synthesis of **PROTAC BRD4 Degrader-11** is a multi-step process involving the preparation of the BRD4 ligand, the VHL ligand, and the linker, followed by their conjugation. The detailed synthetic scheme and procedures can be found in the supporting information of the primary publication by Dragovich et al. in the Journal of Medicinal Chemistry (2021, 64(5), 2576-2607). A generalized workflow is presented below.

Experimental Workflow for PROTAC Synthesis and Characterization



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References

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